6-Chloro-2-methylhept-2-ene

Description

Structure

3D Structure

Properties

CAS No. |

80325-37-7 |

|---|---|

Molecular Formula |

C8H15Cl |

Molecular Weight |

146.66 g/mol |

IUPAC Name |

6-chloro-2-methylhept-2-ene |

InChI |

InChI=1S/C8H15Cl/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3 |

InChI Key |

MPUQSYDHMKFTGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

6-Chloro-2-methylhept-2-ene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 6-Chloro-2-methylhept-2-ene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopy to propose synthetic routes and predict spectral characteristics.

Chemical Structure and Identifiers

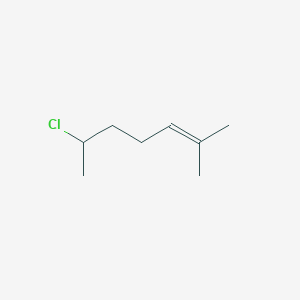

This compound is a halogenated alkene with the molecular formula C8H15Cl.[1][2] Its structure consists of a seven-carbon heptene backbone with a chlorine atom at the 6th position and a methyl group at the 2nd position, which is also part of the carbon-carbon double bond.

Systematic IUPAC Name: this compound[2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

While experimental data is scarce, computational models provide estimated properties for this compound.

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | PubChem[2] |

| Molecular Formula | C8H15Cl | PubChem[2] |

| CAS Number | 80325-37-7 | Guidechem[1] |

| XLogP3 | 3.6 | PubChem[2] |

| Complexity | 90.7 | PubChem[2] |

Proposed Synthetic Routes

Several plausible synthetic pathways can be proposed for the laboratory-scale synthesis of this compound.

From 6-Methylhept-5-en-2-one

A potential precursor for the synthesis is 6-methylhept-5-en-2-one.[1][3][4] The synthesis could proceed via a two-step process: reduction of the ketone to the corresponding allylic alcohol, followed by chlorination.

Caption: Proposed synthesis from 6-Methylhept-5-en-2-one.

Experimental Protocol (Proposed):

-

Reduction: To a cooled solution (0 °C) of 6-methylhept-5-en-2-one in methanol, sodium borohydride is added portion-wise. The reaction is stirred for 2-3 hours at room temperature and then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 6-methylhept-5-en-2-ol.

-

Chlorination: The crude alcohol is dissolved in pyridine and cooled to 0 °C. Thionyl chloride is added dropwise with stirring.[5][6][7][8][9] The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The mixture is then poured onto ice and extracted with diethyl ether. The organic layer is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed, and the crude product is purified by fractional distillation under reduced pressure.

From 2-Methylhept-2-ene

Direct allylic chlorination of 2-methylhept-2-ene is another potential route. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a common reagent for this transformation.

Caption: Proposed synthesis from 2-Methylhept-2-ene.

Experimental Protocol (Proposed):

-

A mixture of 2-methylhept-2-ene, N-chlorosuccinimide (NCS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4-6 hours.

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous calcium chloride, and the solvent is evaporated.

-

The resulting crude product is purified by fractional distillation under reduced pressure.

Proposed Characterization Methods

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton, the proton on the carbon bearing the chlorine, and the various methyl and methylene groups. The chemical shifts will be influenced by the electronegativity of the chlorine atom and the anisotropy of the double bond.[10][11][12][13][14]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp² hybridized carbons of the double bond, the carbon atom attached to the chlorine, and the remaining sp³ hybridized carbons.

Predicted ¹H NMR Chemical Shift Ranges:

| Proton(s) | Predicted Chemical Shift (ppm) |

| Vinylic H | 5.0 - 5.5 |

| H-C-Cl | 3.5 - 4.5 |

| Allylic CH₂ | 2.0 - 2.5 |

| Vinylic CH₃ | 1.6 - 1.8 |

| Other CH₃, CH₂ | 0.9 - 1.5 |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (sp²) stretch | 3000 - 3100 | Medium |

| C-H (sp³) stretch | 2850 - 3000 | Strong |

| C=C stretch | 1640 - 1680 | Medium to Weak |

| C-Cl stretch | 550 - 850 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. A key feature will be the presence of an M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[15][16][17][18]

Expected Mass Spectral Features:

| Feature | m/z |

| Molecular Ion (M⁺) | 146 (for ³⁵Cl) |

| Isotopic Peak (M+2) | 148 (for ³⁷Cl) |

| Fragmentation Peaks | Loss of Cl, alkyl fragments |

Safety and Handling

Chlorinated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Potential Biological Activity and Toxicity

While no specific biological activity has been reported for this compound, chlorinated alkenes as a class are known to have toxicological properties. Some chlorinated alkenes have been shown to be potential carcinogens and can be metabolized to reactive intermediates.[23][24][25][26][27] Therefore, this compound should be handled with care, and exposure should be minimized.

Disclaimer: The experimental protocols and predicted data in this guide are based on general chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H15Cl | CID 12920430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. 6-Methyl-5-hepten-2-one:?Properties, Synthesis and Uses_Chemicalbook [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reactionweb.io [reactionweb.io]

- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 8. Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? - ECHEMI [echemi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. whitman.edu [whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. Deconvolution of Mass Spectral Interferences of Chlorinated Alkanes and Their Thermal Degradation Products: Chlorinated Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. cdn.chemservice.com [cdn.chemservice.com]

- 21. api.grundfos.com [api.grundfos.com]

- 22. CCOHS: Chlorine [ccohs.ca]

- 23. Chronic toxicity of a mixture of chlorinated alkanes and alkenes in ICR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of chlorinated alkenes and alkanes as related to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. journals.asm.org [journals.asm.org]

- 27. researchgate.net [researchgate.net]

6-Chloro-2-methylhept-2-ene IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2-methylhept-2-ene, a halogenated alkene of interest in synthetic organic chemistry. The document details its chemical identity, physicochemical properties, a probable synthetic route with a detailed experimental protocol, and a logical workflow for its preparation. Due to the limited availability of experimental data in public literature, this guide combines established general methodologies with computational data to serve as a valuable resource for researchers.

Chemical Identity and Properties

This compound is a monochlorinated derivative of 2-methylhept-2-ene. Its chemical structure features a trisubstituted double bond and a chiral center at the carbon atom bearing the chlorine atom.

IUPAC Name: this compound[1] CAS Number: 80325-37-7[1][2] Molecular Formula: C₈H₁₅Cl[1][2] Synonyms: (+/-)-6-chloro-2-methyl-2-heptene, 2-chloro-6-methyl-5-heptene, 2-Heptene, 6-chloro-2-methyl-[2]

Physicochemical Properties

Experimental physical and spectral data for this compound are not extensively reported in the available literature. The following table summarizes key computed physicochemical properties.

| Property | Value | Source |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| Exact Mass | 146.0862282 Da | PubChem[1] |

| XLogP3-AA (LogP) | 3.6 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

Synthesis of this compound

Proposed Experimental Protocol: Hydrochlorination of 2-methyl-1,3-heptadiene

This protocol is based on general procedures for the hydrochlorination of conjugated dienes.

Objective: To synthesize this compound via 1,4-addition of HCl to 2-methyl-1,3-heptadiene.

Materials:

-

2-methyl-1,3-heptadiene

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of 2-methyl-1,3-heptadiene in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stir bar and a gas inlet tube. The flask is cooled in an ice bath to 0 °C.

-

Hydrochlorination: Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a slow, steady rate. Alternatively, a pre-prepared solution of HCl in anhydrous diethyl ether can be added dropwise. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion of the reaction, the mixture is carefully poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess HCl.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product, which may be a mixture of 1,2- and 1,4-addition products, is purified by fractional distillation or column chromatography to isolate the desired this compound.

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Logical Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the synthesis of this compound.

Reaction Mechanism Pathway

The reaction of 2-methyl-1,3-heptadiene with HCl proceeds through a carbocation intermediate which can exist in two resonance forms, leading to the formation of both 1,2- and 1,4-addition products.

Caption: A simplified diagram of the reaction pathway.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in the field of chemistry. While experimental data is limited, this document offers a solid foundation for its synthesis and handling based on established chemical principles and computational data. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-methylhept-2-ene (CAS No. 80325-37-7). Due to a notable lack of experimentally determined data in publicly available literature, this document primarily presents computed properties and inferred chemical behavior based on its structural characteristics as a secondary allylic chloride. The guide covers molecular structure, physical property predictions, potential synthetic pathways with a generalized experimental protocol, expected chemical reactivity, and essential safety and handling considerations. This document aims to serve as a foundational resource for researchers and professionals interested in this compound, highlighting areas where further empirical investigation is required.

Introduction

This compound is an organochlorine compound with the molecular formula C₈H₁₅Cl. Its structure, featuring a chlorine atom at the 6-position and a double bond between the 2 and 3 positions, classifies it as a secondary allylic chloride. This structural motif is of significant interest in organic synthesis due to the enhanced reactivity of the carbon-chlorine bond, making it a potential intermediate for the introduction of various functional groups. This guide synthesizes the available information on this molecule to facilitate its potential application in research and development.

Molecular Structure and Identification

The fundamental identifiers and structural details of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 80325-37-7[1][2] |

| Molecular Formula | C₈H₁₅Cl[1][2] |

| Molecular Weight | 146.66 g/mol [1] |

| Canonical SMILES | CC(CCC=C(C)C)Cl[1] |

| InChI | InChI=1S/C8H15Cl/c1-7(2)5-4-6-8(3)9/h5,8H,4,6H2,1-3H3[1] |

| InChIKey | MPUQSYDHMKFTGX-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value (Computed/Estimated) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Insoluble in water (predicted). Soluble in common organic solvents like ethanol, diethyl ether, and dichloromethane (inferred). |

| XLogP3 | 3.6[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 0[1] |

| Rotatable Bond Count | 3[1] |

| Topological Polar Surface Area | 0 Ų[1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the allylic chlorination of the parent alkene, 2-methylhept-2-ene.

Proposed Synthetic Pathway

The most direct conceptual pathway to this compound is the regioselective chlorination of 2-methylhept-2-ene at the allylic position.

Caption: Proposed synthesis of this compound.

Generalized Experimental Protocol: Allylic Chlorination

This protocol is a generalized procedure based on standard methods for allylic chlorination and should be optimized for this specific substrate.

-

Reaction Setup: To a solution of 2-methylhept-2-ene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) as the halogen source. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically added in a catalytic amount.

-

Reaction Execution: The reaction mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction should be monitored by a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the presence of the secondary allylic chloride functional group.

Nucleophilic Substitution Reactions

As an allylic chloride, the compound is expected to be significantly more reactive towards nucleophilic substitution than its saturated analogue, 2-chloro-2-methylheptane. This enhanced reactivity is due to the stabilization of the carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) by the adjacent π-system of the double bond.

It is likely to undergo Sₙ2 reactions with a variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, to yield the corresponding substitution products. Due to the secondary nature of the chloride, Sₙ1 reactions may also be possible, particularly with weaker nucleophiles in polar protic solvents.

Caption: Nucleophilic substitution of this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound is expected to undergo elimination reactions to form dienes.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. For research purposes, it would be necessary to synthesize the compound and perform these analyses for full characterization.

Safety and Handling

Specific safety and handling data for this compound is not available. The following recommendations are based on the general properties of chlorinated hydrocarbons and allylic chlorides.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a molecule of interest due to its potential as a synthetic intermediate. However, there is a significant lack of experimentally determined physical and chemical data for this compound. This guide has provided a summary of the available computed properties, a plausible synthetic approach, and an overview of its expected reactivity based on its chemical structure. It is imperative that any future work with this compound includes its empirical characterization to validate the information presented herein and to ensure its safe and effective use in a laboratory setting.

References

Spectroscopic Profile of 6-Chloro-2-methylhept-2-ene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Chloro-2-methylhept-2-ene (C₈H₁₅Cl). Aimed at researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and is intended to provide a reference for the identification and characterization of this molecule.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.10 | t | 1H | H-3 |

| ~3.95 | m | 1H | H-6 |

| ~2.05 | m | 2H | H-4 |

| ~1.70 | s | 3H | H-1 |

| ~1.65 | m | 2H | H-5 |

| ~1.60 | s | 3H | C2-CH₃ |

| ~1.50 | d | 3H | H-7 |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Atom |

| ~135.0 | C-2 |

| ~124.5 | C-3 |

| ~60.0 | C-6 |

| ~38.0 | C-5 |

| ~30.0 | C-4 |

| ~25.5 | C-7 |

| ~23.0 | C2-CH₃ |

| ~18.0 | C-1 |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | =C-H Stretch |

| ~2960-2850 | Strong | C-H Stretch (Alkyl) |

| ~1670 | Medium | C=C Stretch |

| ~1450 | Medium | C-H Bend (Alkyl) |

| ~830 | Medium | =C-H Bend |

| ~750 | Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 146/148 | ~20 / ~7 | [M]⁺ / [M+2]⁺ (Molecular Ion Peak) |

| 111 | ~30 | [M - Cl]⁺ |

| 83 | ~100 | [C₆H₁₁]⁺ |

| 69 | ~80 | [C₅H₉]⁺ |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | ~90 | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid IR cell.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Generalized workflow for spectroscopic analysis.

An In-depth Technical Guide to 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 6-Chloro-2-methylhept-2-ene, a halogenated alkene of potential interest in chemical synthesis and drug discovery. Extensive database searches have revealed no evidence of this compound as a naturally occurring molecule. Therefore, this document focuses on its chemical and physical properties, a plausible synthetic route, and a discussion of its potential biological activities based on structure-activity relationships of related chlorinated compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated hydrocarbon with the molecular formula C₈H₁₅Cl.[1] Its chemical structure consists of a seven-carbon chain with a double bond at the second carbon and a chlorine atom at the sixth carbon, which is also substituted with a methyl group. The physicochemical properties of this compound have been computationally predicted and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | PubChem[1] |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 80325-37-7 | PubChem[1] |

| Canonical SMILES | CC(CCC=C(C)C)Cl | PubChem[1] |

| InChI Key | MPUQSYDHMKFTGX-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA (LogP) | 3.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Complexity | 90.7 | PubChem[1] |

| Monoisotopic Mass | 146.0862282 Da | PubChem[1] |

Synthesis of this compound

Given the absence of known natural sources, this compound must be prepared synthetically. A plausible and efficient method for its synthesis is via the reaction of the corresponding tertiary alcohol, 2-methylhept-6-en-2-ol, with concentrated hydrochloric acid. This reaction proceeds through an S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism.

Proposed Synthetic Pathway

The overall reaction is as follows:

2-methylhept-6-en-2-ol + HCl → this compound + H₂O

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the strong acid (HCl), which converts the poor leaving group (-OH) into a good leaving group (H₂O). The departure of the water molecule results in the formation of a stable tertiary carbocation. In the final step, the chloride ion (Cl⁻) acts as a nucleophile and attacks the carbocation to form the final product, this compound.

References

Thermal Stability and Degradation of 6-Chloro-2-methylhept-2-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 6-Chloro-2-methylhept-2-ene. Due to a lack of specific experimental data for this compound in publicly available literature, this guide synthesizes information from analogous chlorinated hydrocarbons to predict its thermal behavior. The primary anticipated degradation pathway is dehydrochlorination, a common reaction for this class of molecules. This document outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to facilitate further research and quantitative analysis of this compound.

Introduction

This compound is a halogenated alkene of interest in various chemical syntheses. Understanding its thermal stability is crucial for determining safe handling, storage, and reaction conditions, particularly in applications where it may be subjected to elevated temperatures. Thermal degradation can lead to the formation of corrosive byproducts, such as hydrogen chloride, and other undesirable impurities, impacting product purity and process safety. This guide provides a theoretical framework for its degradation and practical methodologies for its experimental investigation.

Predicted Thermal Degradation Pathways

Based on the thermal behavior of similar chlorinated alkenes, the primary degradation pathway for this compound is expected to be dehydrochlorination.[1][2][3] This process involves the elimination of a hydrogen atom and a chlorine atom from adjacent carbon atoms, resulting in the formation of a new carbon-carbon double bond and hydrogen chloride gas.

Given the structure of this compound, two primary dehydrochlorination products are plausible, leading to the formation of conjugated dienes. The stability of the resulting diene will likely influence the favored reaction pathway.

References

Solubility Profile of 6-Chloro-2-methylhept-2-ene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-2-methylhept-2-ene in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in public literature, this document presents an estimated solubility profile based on the known behavior of structurally similar haloalkanes and general principles of organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data in their own laboratory settings.

Estimated Solubility of this compound

Based on the principle of "like dissolves like," this compound, a halogenated alkene, is expected to be readily soluble in a wide range of organic solvents.[1][2][3][4][5] The presence of the chloro- group introduces some polarity, but the dominant feature is the nonpolar seven-carbon chain. Therefore, it will exhibit higher solubility in nonpolar or weakly polar organic solvents.[1] The following table summarizes the estimated solubility of this compound in common organic solvents. These estimations are derived from data for similar compounds such as 2-chloro-2-methylpentane and 1-chloro-2-methylpropane, which are known to be soluble in solvents like chloroform, DMSO, ethyl acetate, and methanol.[6][7]

Table 1: Estimated Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Estimated Solubility |

| Halogenated | Chloroform | Highly Soluble |

| Dichloromethane | Highly Soluble | |

| Ethers | Diethyl Ether | Highly Soluble |

| Tetrahydrofuran (THF) | Highly Soluble | |

| Aromatic Hydrocarbons | Toluene | Highly Soluble |

| Benzene | Highly Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone | Soluble | |

| Alcohols | Methanol | Moderately Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble |

| Acetonitrile | Sparingly Soluble | |

| Nonpolar | Hexane | Highly Soluble |

| Heptane | Highly Soluble |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method.[8][9]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrument (e.g., UV-Vis spectrophotometer if the compound has a chromophore)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be visually apparent to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved microparticles.

-

Dilute the sample with the same solvent to a concentration suitable for the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC).

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of flask) / Volume of sample taken

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solvent Polarity and Solubility Relationship

The solubility of a nonpolar to weakly polar solute like this compound is highly dependent on the polarity of the solvent. The following diagram illustrates this relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-CHLORO-2-METHYLPENTANE CAS#: 4325-48-8 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

Methodological & Application

Application Note: Investigating 6-Chloro-2-methylhept-2-ene as a Non-Natural Precursor for Novel Terpene Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpenoids are a vast class of natural products synthesized from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2] These precursors are generated via the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[2][3] The subsequent condensation of these units and cyclization by terpene synthases (TPS) leads to the immense structural diversity observed in this class of molecules.[4][5][6] While the natural biosynthetic pathways are well-established, the exploration of non-natural precursors offers a promising avenue for creating novel terpenoid structures with unique biological activities, a field known as synthetic biology or metabolic engineering.[7][8]

This document outlines a hypothetical framework and experimental protocols for investigating 6-Chloro-2-methylhept-2-ene, a non-natural chlorinated monoterpene analog, as a substrate for enzymatic synthesis of novel halogenated terpenes. The promiscuity of some terpene synthases, which can accept multiple substrates, provides a rationale for exploring such synthetic precursors.[6][9][10] The objective is to probe the substrate flexibility of known terpene synthases and to generate novel chlorinated monoterpenoids, which may possess enhanced biological properties.

Principle of the Application

The core principle involves presenting this compound, or a pyrophosphorylated derivative, to a terpene synthase to determine if the enzyme can catalyze its cyclization or rearrangement into a novel product. This can be approached through two primary strategies:

-

In Vitro Enzymatic Assay: A purified terpene synthase is incubated with a chemically synthesized pyrophosphate analog of this compound. This allows for a direct assessment of the enzyme's ability to recognize and convert the unnatural substrate.

-

In Vivo Microbial Feeding: An engineered microbial strain (e.g., E. coli or S. cerevisiae) that overexpresses a terpene synthase is cultured in the presence of this compound. This method relies on the cell's endogenous enzymes to potentially activate the precursor before its conversion by the target synthase.

A successful conversion would yield one or more novel chlorinated monoterpenoids, which can be identified and characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical Biosynthetic Pathway

The proposed pathway begins with the enzymatic activation of the precursor, this compound, to a diphosphate analog. This activated substrate can then enter the catalytic cycle of a promiscuous monoterpene synthase, leading to the formation of a novel chlorinated cyclic monoterpene.

Caption: Hypothetical enzymatic conversion of the precursor to a novel product.

Experimental Protocols

Protocol 1: In Vitro Terpene Synthase Activity Assay

This protocol details the steps to assess the ability of a purified terpene synthase to utilize a synthetic chlorinated diphosphate substrate.

1. Materials and Reagents:

-

Purified His-tagged monoterpene synthase (e.g., limonene synthase, pinene synthase), expressed in E. coli.

-

Synthetic 6-Chloro-2-methylhept-2-en-1-yl diphosphate (substrate).

-

Geranyl diphosphate (GPP) as a positive control substrate.

-

Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM Dithiothreitol (DTT).[11]

-

Organic Solvent: Dodecane with 10 µM isobutylbenzene (internal standard).

-

Solid Phase Microextraction (SPME) fibers for headspace analysis.[11]

-

GC-MS system for product analysis.

2. Procedure:

-

Prepare the reaction mixture in a 2 mL glass vial. For a 100 µL total reaction volume, add:

-

80 µL of Assay Buffer.

-

5 µL of purified terpene synthase (final concentration 0.5 µg/µL).

-

5 µL of dodecane overlay to capture volatile products.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of the substrate stock solution (final concentration 50 µM). Prepare separate reactions for the chlorinated substrate and the GPP positive control. A negative control with no substrate should also be run.

-

Incubate the reaction at 30°C for 1 hour with gentle shaking.[11]

-

Terminate the reaction by vortexing vigorously for 30 seconds to extract products into the dodecane layer.

-

Analyze the dodecane layer by GC-MS. Inject 1 µL of the organic phase for analysis.

-

Alternatively, for volatile products, expose an SPME fiber to the headspace of the reaction vial for 30 minutes at 30°C, then inject the fiber into the GC-MS inlet.

3. Data Analysis:

-

Identify product peaks by comparing mass spectra to libraries (e.g., NIST).

-

Quantify product formation by integrating peak areas relative to the internal standard.

-

Calculate enzyme kinetic parameters (Kₘ, k꜀ₐₜ) if varying substrate concentrations are tested.

Protocol 2: In Vivo Feeding Study in Engineered E. coli

This protocol describes feeding this compound to an engineered microbial host to screen for bioconversion.

1. Materials and Reagents:

-

E. coli strain engineered to overexpress a plant monoterpene synthase and the MVA pathway.

-

Terrific Broth (TB) medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for protein expression induction.

-

This compound stock solution (100 mM in DMSO).

-

Ethyl acetate for extraction.

-

Sodium sulfate (anhydrous).

2. Procedure:

-

Inoculate 50 mL of TB medium with the engineered E. coli strain. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Simultaneously, add the this compound precursor to a final concentration of 1 mM. Also, set up a control culture without the precursor.

-

Add a 10% (v/v) dodecane overlay to the culture to capture volatile products and reduce product toxicity.

-

Reduce the temperature to 22°C and incubate for 48 hours with shaking.

-

After incubation, harvest the dodecane layer. For non-volatile products, centrifuge the culture, discard the supernatant, and extract the cell pellet and medium with an equal volume of ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract under a stream of nitrogen.

-

Analyze the extract by GC-MS to identify potential chlorinated terpene products.

Data Presentation

Quantitative results from these experiments should be summarized for clarity and comparison.

Table 1: In Vitro Enzyme Kinetics for Limonene Synthase

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Major Product(s) |

|---|---|---|---|---|

| Geranyl Diphosphate (GPP) | 5.2 ± 0.4 | 0.85 ± 0.07 | 1.6 x 10⁵ | Limonene |

| 6-Chloro-2-methylhept-2-en-1-yl diphosphate | 150 ± 15 | 0.09 ± 0.01 | 6.0 x 10² | Chloro-limonene analog |

| No Substrate | N/A | N/A | N/A | None Detected |

Table 2: Product Titers from In Vivo Feeding Study

| Precursor Fed (1 mM) | Strain | Major Product | Titer (mg/L) |

|---|---|---|---|

| None (Control) | E. coli + Limonene Synthase | Limonene (from endogenous GPP) | 25 ± 3 |

| This compound | E. coli + Limonene Synthase | Chloro-limonene analog | 5 ± 0.8 |

| this compound | E. coli (Wild Type) | None Detected | < 0.1 |

Experimental Workflow Visualization

The overall logic of the experimental process, from initial screening to product identification, can be visualized as follows.

Caption: Workflow for discovery of novel chlorinated terpenes.

References

- 1. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. Metabolic engineering of terpene biosynthesis in plants using a trichome‐specific transcription factor MsYABBY5 from spearmint (Mentha spicata) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational Conversion of Substrate and Product Specificity in a Salvia Monoterpene Synthase: Structural Insights into the Evolution of Terpene Synthase Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

Uncharted Territory: The Application of 6-Chloro-2-methylhept-2-ene in Fragrance Development Remains Undocumented

Despite a thorough review of publicly available scientific literature and chemical databases, there is currently no evidence to suggest that 6-Chloro-2-methylhept-2-ene is utilized in the development of fragrances. While the chemical structure and basic physical properties of this organochloride are known, its olfactory characteristics, potential applications in perfumery, and any associated safety data for topical use are not documented in accessible resources.

Organohalides, the class of compounds to which this compound belongs, are not commonly employed as fragrance ingredients. While some alkyl halides in their pure form may possess a mild or even pleasant odor, their primary applications are typically as solvents, refrigerants, and intermediates in the synthesis of other chemicals.[1][2][3] The aroma chemical industry predominantly utilizes oxygenated compounds such as alcohols, esters, aldehydes, and ketones to create fragrance compositions.[4] Concerns regarding the reactivity and potential environmental and toxicological impact of halogenated compounds further limit their use in consumer products like perfumes and cosmetics.

Due to the absence of any established use or research into the fragrance properties of this compound, the creation of detailed Application Notes and Protocols, as requested, is not feasible. Such a document would require empirical data from a range of experiments that have not been performed or published. This includes:

-

Olfactory Analysis: Determination of the odor profile, intensity, and threshold.

-

Performance in Formulation: Evaluation of its stability and behavior when mixed with other fragrance materials and in various product bases (e.g., ethanol, oils, emulsions).

-

Safety and Toxicology: Assessment of its potential for skin sensitization, irritation, and other adverse effects.

Without this fundamental information, any proposed application notes or experimental protocols would be purely speculative and lack the scientific basis required for a research and development setting.

General Principles of Fragrance Development: A Hypothetical Workflow

While we cannot provide specific protocols for this compound, a general workflow for the evaluation of a novel chemical entity in fragrance development is presented below. This serves as a conceptual outline of the rigorous process a new molecule would need to undergo.

Caption: A generalized workflow for the development and evaluation of a novel fragrance ingredient.

Physicochemical Properties of this compound

For informational purposes, the known physicochemical properties of this compound are summarized in the table below, compiled from available chemical databases.[5][6] It is important to reiterate that these properties do not provide any indication of its scent or suitability as a fragrance molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | [5][6] |

| Molecular Weight | 146.66 g/mol | [5][6] |

| CAS Number | 80325-37-7 | [5][6] |

| IUPAC Name | This compound | [6] |

| Physical State | Not specified (likely liquid at room temperature) | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified (expected to be low in water) | - |

References

- 1. JEE : Uses of Alkyl Halide [unacademy.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound | C8H15Cl | CID 12920430 - PubChem [pubchem.ncbi.nlm.nih.gov]

Experimental protocol for the synthesis of 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed experimental protocol for the synthesis of 6-Chloro-2-methylhept-2-ene, a chlorinated monoterpene derivative. The described methodology is based on the hydrochlorination of myrcene, a readily available starting material. This protocol provides a comprehensive guide for the preparation of the target compound, including reagent specifications, reaction conditions, and purification procedures. The quantitative data for reactants and the product are summarized for clarity. A logical workflow of the synthesis is presented using a Graphviz diagram.

Introduction

This compound is a halogenated acyclic monoterpene of interest in synthetic organic chemistry and as a potential intermediate in the development of novel chemical entities. Its synthesis can be approached through various routes, with the hydrochlorination of myrcene being a prominent method. This application note details a laboratory-scale procedure for this conversion, focusing on providing a clear and reproducible protocol for research and development purposes.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Myrcene | 7-Methyl-3-methylideneocta-1,6-diene | C₁₀H₁₆ | 136.24 | 123-35-3 |

| Hydrogen Chloride | Hydrogen Chloride | HCl | 36.46 | 7647-01-0 |

| This compound | This compound | C₈H₁₅Cl | 146.66 | 80325-37-7 |

Table 2: Reagent Quantities for Synthesis

| Reagent | Moles | Mass / Volume |

| Myrcene | (To be calculated based on desired scale) | (To be calculated) |

| Anhydrous Hydrogen Chloride | (Excess) | (Gas) |

| Cuprous Chloride (Catalyst) | (Catalytic amount) | (To be calculated) |

| Anhydrous Diethyl Ether (Solvent) | - | (Sufficient to dissolve reactants) |

| Saturated Sodium Bicarbonate Solution | - | (For neutralization) |

| Anhydrous Magnesium Sulfate | - | (For drying) |

Experimental Protocol

Synthesis of this compound via Hydrochlorination of Myrcene

This protocol is adapted from general procedures for the hydrochlorination of myrcene.[1][2][3]

1. Reaction Setup:

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube filled with calcium chloride.

-

The entire apparatus must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

2. Reagent Preparation:

-

In the reaction flask, dissolve myrcene and a catalytic amount of cuprous chloride in anhydrous diethyl ether.

-

Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt or dry ice-acetone bath.

3. Hydrochlorination Reaction:

-

Bubble anhydrous hydrogen chloride gas through the cooled, stirred solution at a slow and steady rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is typically complete within 3 to 15 hours, depending on the scale and specific conditions.[1]

4. Work-up and Purification:

-

Once the reaction is complete, stop the flow of hydrogen chloride gas and purge the flask with nitrogen to remove any excess HCl.

-

Slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture with vigorous stirring to neutralize the remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

5. Product Characterization:

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Grignard Reaction of 6-Chloro-2-methylhept-2-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical industry for the construction of complex molecular skeletons. This document provides a detailed protocol for the preparation of a Grignard reagent from 6-Chloro-2-methylhept-2-ene and its subsequent reaction with an electrophile, such as a ketone or aldehyde. Due to the presence of both an alkenyl and a secondary alkyl chloride moiety, careful control of reaction conditions is crucial to ensure successful formation of the desired organomagnesium halide.

Key Reaction Parameters

Successful formation of the Grignard reagent from this compound is contingent on several critical factors. The following table summarizes these parameters, derived from general principles of Grignard reagent synthesis with alkyl and vinyl chlorides.[1][2][3][4]

| Parameter | Recommended Condition/Reagent | Rationale & Key Considerations |

| Magnesium | Magnesium turnings, activated | The reaction occurs on the surface of the magnesium.[1] Freshly crushed or activated magnesium provides a clean, oxide-free surface for reaction initiation. |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Ethereal solvents are essential as they solvate and stabilize the Grignar reagent through complexation.[4] THF is often preferred for less reactive chlorides. Solvents must be rigorously dried, as Grignard reagents are highly reactive with water.[1] |

| Initiation | A small crystal of iodine, 1,2-dibromoethane, or mechanical agitation | Initiation can be sluggish. These additives can chemically or physically activate the magnesium surface. |

| Temperature | Gentle reflux (for initiation), then maintain at a suitable temperature (e.g., room temperature to 40°C) for the remainder of the addition. | Exothermic reaction; temperature control is necessary to prevent side reactions. |

| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon) | Grignard reagents are sensitive to oxygen and moisture and must be protected. |

| Concentration | Slow addition of a dilute solution of the alkyl halide | Helps to control the exothermicity of the reaction and minimize side reactions such as Wurtz coupling. |

Experimental Protocol

This protocol details the formation of the Grignard reagent from this compound, followed by its reaction with a generic ketone (e.g., acetone) as an electrophile.

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

Acetone (or other suitable electrophile), freshly distilled

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Heating mantle or oil bath

Procedure:

Part 1: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser and the dropping funnel should be fitted with an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes, imparting a purple vapor. This helps to activate the magnesium surface.

-

Initial Reagent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Initiation: Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction mixture may need to be gently warmed or stirred vigorously to initiate the reaction. Initiation is indicated by the disappearance of the iodine color, bubble formation at the magnesium surface, and a gentle reflux of the solvent.

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling may be applied. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction.

Part 2: Reaction with an Electrophile (Acetone)

-

Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath.

-

Electrophile Addition: Prepare a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous THF in the dropping funnel. Add the electrophile solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 20°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Grignard Reagent Formation Workflow

Caption: Workflow for the formation of the Grignard reagent.

Grignard Reaction with a Ketone: General Pathway

Caption: General signaling pathway for the Grignard reaction with a ketone.

References

Application Note: Purification of 6-Chloro-2-methylhept-2-ene by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 6-Chloro-2-methylhept-2-ene via fractional distillation. This method is effective for separating the target compound from impurities that may arise during its synthesis, such as unreacted starting materials or isomeric byproducts. The protocol includes equipment setup, the distillation process, and post-purification analysis. All quantitative data are presented in tables for clarity, and a workflow diagram is provided for easy reference.

Introduction

This compound is a halogenated alkene that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other specialty chemicals. Synthesis of this compound can often lead to a mixture of products, including unreacted starting materials and various isomers. Fractional distillation is a robust and scalable technique for the purification of liquid compounds, separating components based on differences in their boiling points. This document outlines a comprehensive procedure for the fractional distillation of this compound, enabling the isolation of a high-purity product.

Physicochemical Data

For a successful separation, it is important to understand the boiling points of potential impurities. A common synthetic route to this compound is the chlorination of 2-methylhept-2-en-6-ol. Potential impurities could therefore include the starting alcohol and isomeric byproducts.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at 1 atm) |

| This compound | C8H15Cl | 146.66[1] | 170 - 190 (Estimated) |

| 2-methyl-2-heptene | C8H16 | 112.21 | 122[2] |

| 1-Chlorooctane | C8H17Cl | 148.67 | 182 - 183[3] |

| 2-methylhept-2-en-6-ol | C8H16O | 128.21 | ~170 - 180 (Estimated) |

Experimental Protocol: Fractional Distillation

This protocol details the purification of crude this compound. It is assumed the crude product has been worked up to remove any aqueous impurities and dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

Materials and Equipment

-

Crude this compound

-

Heating mantle with a stirrer

-

Round-bottom flask (distilling flask)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a condenser

-

Thermometer and adapter

-

Receiving flasks

-

Boiling chips or magnetic stir bar

-

Glass wool for insulation

-

Vacuum adapter and vacuum source (optional, for vacuum distillation)

-

Clamps and stands to secure the apparatus

-

Gas chromatograph (GC) for purity analysis

Apparatus Setup

-

Assemble the fractional distillation apparatus in a fume hood.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask.

-

Charge the round-bottom flask with the crude this compound (do not fill more than two-thirds full).

-

Connect the fractionating column to the round-bottom flask.

-

Place the distillation head on top of the fractionating column.

-

Insert a thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.

-

Connect the condenser to the distillation head and secure it. Attach water tubing for cooling (water in at the bottom, out at the top).

-

Attach a collection flask to the end of the condenser.

-

Insulate the fractionating column and the distillation head with glass wool and aluminum foil to ensure an adiabatic process.

-

Secure all joints with clamps.

Distillation Procedure

-

Begin stirring the crude mixture in the round-bottom flask.

-

Turn on the heating mantle and gradually increase the temperature.

-

Observe the mixture as it begins to boil. A ring of condensate will start to rise up the fractionating column.

-

Adjust the heating rate to allow for a slow and steady rise of the vapor through the column. A slow distillation rate is crucial for good separation.

-

Monitor the temperature at the distillation head. The temperature should hold steady as the first fraction (likely lower-boiling impurities) begins to distill. Collect this forerun in a separate receiving flask.

-

Once the temperature begins to rise again, change the receiving flask to collect the main fraction, which is the purified this compound. The temperature should stabilize at the boiling point of the product.

-

Collect the product as long as the temperature remains constant.

-

If the temperature drops or starts to fluctuate significantly after the main fraction is collected, stop the distillation. Do not distill to dryness to avoid the formation of potentially explosive peroxides.

-

Allow the apparatus to cool down completely before disassembling.

Post-Distillation Analysis

The purity of the collected fractions should be assessed by Gas Chromatography (GC). A comparison of the chromatograms of the crude material and the purified product will indicate the effectiveness of the purification.

Table 2: Expected Gas Chromatography Results

| Sample | Expected Retention Time of this compound (min) | Expected Purity (%) |

| Crude Mixture | Dependent on GC conditions | < 90 |

| Forerun | Lower than the main product | Low |

| Main Fraction | Consistent peak | > 98 |

| Residue | Higher than the main product | Contains high-boiling impurities |

Workflow Diagram

Caption: Workflow for the purification of this compound.

Conclusion

Fractional distillation is an effective method for the purification of this compound. By carefully controlling the distillation rate and monitoring the temperature, it is possible to separate the desired product from lower and higher boiling point impurities, resulting in a product of high purity suitable for further use in research and development. The protocol described herein provides a solid foundation for this purification process, which can be adapted and optimized based on the specific impurity profile of the crude material.

References

Application Note: Quantitative Analysis of 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of 6-Chloro-2-methylhept-2-ene, a volatile organic compound. Due to the limited availability of specific validated methods for this particular analyte in publicly accessible literature, this guide outlines a robust analytical approach utilizing Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The described methods are based on established principles for the analysis of analogous halogenated volatile organic compounds. Protocols for sample preparation, instrument parameters, and quality control are presented to ensure accurate and precise quantification.

Introduction

This compound is a chlorinated alkene that may be of interest as an intermediate in chemical synthesis or as a potential impurity in various products. Accurate and sensitive quantification is crucial for process monitoring, quality control, and safety assessment. Gas chromatography is the premier technique for the analysis of volatile and semi-volatile compounds, offering high resolution and sensitivity. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative performance for hydrocarbons. For enhanced specificity and lower detection limits, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and qualitative structural information.[1][2][3]

This application note details a headspace gas chromatography (HS-GC) method, a common and effective technique for the analysis of volatile analytes in liquid or solid matrices.[1]

Analytical Techniques

The recommended technique for the quantification of this compound is Gas Chromatography. The choice of detector (FID or MS) will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for quantifying organic compounds. FID offers a wide linear range and is sensitive to compounds containing carbon-hydrogen bonds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides higher selectivity and sensitivity compared to FID.[1] MS detection allows for the positive identification of the analyte based on its mass spectrum and can be operated in selected ion monitoring (SIM) mode for trace-level quantification.[2][4]

Experimental Protocols

Sample Preparation: Headspace Sampling

Headspace sampling is a clean and efficient technique for introducing volatile analytes into a GC system, minimizing matrix effects.[1]

Objective: To partition this compound from the sample matrix into the gaseous phase for injection into the GC.

Materials:

-

Headspace vials (10 or 20 mL) with PTFE-lined septa and aluminum caps

-

Crimper and decapper

-

Sample solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or an appropriate solvent that is not expected to be present in the sample and has a high boiling point)

-

This compound reference standard

-

Internal standard (e.g., 1,2-Dichlorobenzene, or another suitable volatile compound with a distinct retention time)

-

Vortex mixer

-

Incubator/agitator for headspace vials (part of the autosampler)

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of this compound in the chosen sample solvent at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be 0.1 µg/mL to 100 µg/mL.

-

Prepare an internal standard stock solution (e.g., 1 mg/mL) and spike it into each calibration standard and sample to a final concentration (e.g., 10 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the sample (e.g., 100 mg of a solid or 1 mL of a liquid) into a headspace vial.

-

Add a defined volume of the sample solvent (e.g., 5 mL).

-

Add the internal standard to the same final concentration as in the calibration standards.

-

Immediately seal the vial with a PTFE-lined septum and an aluminum cap using a crimper.

-

Gently vortex the vial to ensure homogeneity.

-

-

Headspace Incubation and Injection:

-

Place the vials in the headspace autosampler tray.

-

Set the incubation temperature (e.g., 80-120 °C) and time (e.g., 15-30 minutes) to allow for the equilibration of this compound between the sample and the headspace.

-

The autosampler will then automatically inject a specific volume of the headspace gas (e.g., 1 mL) into the GC inlet.

-

GC-FID/MS Instrumentation and Parameters

Objective: To chromatographically separate this compound from other components and detect it with high sensitivity and specificity.

Instrumentation:

-

Gas Chromatograph equipped with a split/splitless inlet

-

Headspace Autosampler

-

Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Chromatography Data System (CDS)

Table 1: GC-FID/MS Parameters

| Parameter | Recommended Setting |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 10:1 or 20:1 split ratio) |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |

| GC Column | |

| Column Type | DB-5ms, HP-5ms, or equivalent (5% Phenyl-methylpolysiloxane) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C, hold for 5 minutes |

| FID Parameters | |

| Detector Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2) | 25 mL/min |

| MS Parameters (General) | |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range (Scan) | m/z 35-300 |

| SIM Ions | To be determined from the mass spectrum of a standard. Likely fragments would include the molecular ion and characteristic fragments. |

Note: These parameters are a starting point and may require optimization for specific instrumentation and sample matrices.

Data Presentation and Quantitative Analysis

Quantitative analysis is performed by constructing a calibration curve from the analysis of the prepared standards.[4] The peak area of this compound is plotted against its concentration. The use of an internal standard is highly recommended to correct for variations in injection volume and instrument response.[2]

Table 2: Example Quantitative Data (Hypothetical)

| Parameter | Result |

| Linearity | |

| Calibration Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | |

| Intra-day (n=6) | < 5% |

| Inter-day (n=3 days) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

This table presents hypothetical performance data that should be established during method validation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

Caption: Workflow for the quantification of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and dependencies of the key analytical stages.

Caption: Key stages in the analytical process.

Conclusion

The HS-GC-FID/MS method detailed in this application note provides a robust and reliable framework for the quantification of this compound. While specific performance characteristics must be determined through formal method validation, the outlined protocols for sample preparation and instrument parameters serve as a comprehensive starting point for researchers, scientists, and drug development professionals. The use of an internal standard and a properly constructed calibration curve will ensure the generation of high-quality, reproducible quantitative data.

References

Safe handling and storage procedures for 6-Chloro-2-methylhept-2-ene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-2-methylhept-2-ene could be located. The following information is extrapolated from the safety data of structurally similar chlorinated alkenes and hydrocarbons. It is imperative that this compound be handled with the utmost care, assuming it may be flammable, irritant, and harmful. A thorough risk assessment should be conducted before any experimental work.

Compound Information

| Property | Value | Source |

| Molecular Formula | C8H15Cl | PubChem[1], Guidechem |

| Molecular Weight | 146.66 g/mol | PubChem[1], Guidechem |

| CAS Number | 80325-37-7 | PubChem[1], Guidechem |

| Physical State | Assumed to be a liquid | Inferred from similar compounds |

| Boiling Point | Not available | - |

| Flash Point | Not available (Assumed to be flammable) | Inferred from similar compounds[2] |

| Toxicity | Not available (Assumed to be an irritant) | Inferred from similar compounds[2][3] |

Hazard Identification and Safety Precautions

Based on analogous compounds, this compound is presumed to be a hazardous substance. The primary hazards are expected to be:

-

Flammability: Assumed to be a flammable liquid and vapor.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use explosion-proof electrical, ventilating, and lighting equipment. Take precautionary measures against static discharge.

-

Skin and Eye Irritation: Assumed to cause skin and serious eye irritation.[2][3] Avoid contact with skin and eyes.[4]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][3] Avoid breathing mist or vapors.[2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should guide the selection of PPE. The following are minimum requirements:

| PPE Type | Specifications |

| Eye and Face Protection | Chemical safety goggles and a face shield.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber).[5] |

| Body Protection | Chemical-resistant lab coat or coveralls.[5][6] |